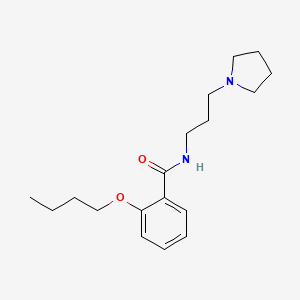
Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- is a chemical compound with the molecular formula C18H28N2O2 It is a derivative of benzamide, characterized by the presence of a butoxy group and a pyrrolidinylpropyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with some functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient production methods.
化学反応の分析
Types of Reactions
Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.
科学的研究の応用
Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products.
作用機序
The mechanism of action of benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure is known to enhance its biological activity by increasing its three-dimensional coverage and stereogenicity . This allows the compound to interact more effectively with enantioselective proteins and other biological molecules.
類似化合物との比較
Similar Compounds
Similar compounds to benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- include other benzamide derivatives such as:
- 2-butoxy-N-(3-pyrrolidin-1-ylpropyl)benzamide
- N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(3-pyrrolidinyl)benzamide
Uniqueness
What sets benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the butoxy group and the pyrrolidinylpropyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
生物活性
Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- is a compound that has gained attention in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Benzamide derivatives are known for their diverse biological activities. The specific structure of Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- includes a benzamide moiety linked to a butoxy group and a pyrrolidinyl propyl chain. This unique combination may contribute to its interaction with various biological targets.
The mechanism of action for Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- involves its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that the compound may modulate biological pathways by inhibiting certain enzymes involved in inflammation or cancer progression.
- Enzyme Inhibition : The compound may inhibit enzymes that play a role in inflammatory processes, potentially leading to anti-inflammatory effects.
- Receptor Interaction : It may also bind to receptors that are critical in cellular signaling pathways, influencing cell growth and differentiation.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of Benzamide derivatives. For instance, compounds with similar structures have shown significant activity against drug-resistant bacteria such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii (MDR).
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-butoxy-N-(3-(pyrrolidinyl)propyl)-benzamide | S. aureus MRSA | 2 μg/mL |
| 2-butoxy-N-(3-(pyrrolidinyl)propyl)-benzamide | A. baumannii MDR | 16 μg/mL |
These findings suggest that Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The potential anticancer properties of benzamide derivatives have been explored in various studies. Compounds structurally related to Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents.
Case Studies and Research Findings
- Antimicrobial Screening : In a study evaluating several benzamide derivatives, compounds similar to Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- exhibited promising antibacterial activity against resistant strains. The study utilized broth dilution methods to determine MIC values, confirming significant growth inhibition against target pathogens .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications on the benzamide structure can significantly influence its biological activity. For example, substituents on the aromatic ring can enhance or diminish antimicrobial efficacy .
- In Vivo Studies : Animal models are being utilized to further understand the pharmacokinetics and therapeutic potential of benzamide derivatives. Initial results show favorable absorption and distribution profiles, supporting their development as viable pharmaceutical candidates .
特性
CAS番号 |
73664-75-2 |
|---|---|
分子式 |
C18H28N2O2 |
分子量 |
304.4 g/mol |
IUPAC名 |
2-butoxy-N-(3-pyrrolidin-1-ylpropyl)benzamide |
InChI |
InChI=1S/C18H28N2O2/c1-2-3-15-22-17-10-5-4-9-16(17)18(21)19-11-8-14-20-12-6-7-13-20/h4-5,9-10H,2-3,6-8,11-15H2,1H3,(H,19,21) |
InChIキー |
UIAZAVYHAPEAAF-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC=C1C(=O)NCCCN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















